![molecular formula C22H31ClN4O B13811995 [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride CAS No. 67905-12-8](/img/structure/B13811995.png)
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a diethylamino group and a methyl group, while the other is attached to a phenacyl group and a trimethylammonium chloride moiety. This structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(diethylamino)-2-methylaniline. This involves treating the amine with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenacyl chloride in an alkaline medium to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with trimethylamine to introduce the trimethylammonium chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts and elevated temperatures.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo compounds or primary amines.
Substitution: Various substituted aromatic derivatives depending on the specific reaction conditions.
Scientific Research Applications
[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a dye or pigment due to its vivid color and stability.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacture of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride involves its interaction with specific molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular components. The trimethylammonium group facilitates binding to negatively charged sites on cell membranes or proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
[4-[[4-(Diethylamino)phenyl]azo]benzyl]trimethylammonium chloride: Similar structure but lacks the methyl group on the aromatic ring.
[4-[[4-(Dimethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride: Similar structure but with dimethylamino instead of diethylamino group.
Uniqueness
The presence of the diethylamino group and the specific positioning of the methyl group in [4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride confer unique electronic and steric properties, affecting its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring specific binding or reactivity profiles.
Properties
CAS No. |
67905-12-8 |
|---|---|
Molecular Formula |
C22H31ClN4O |
Molecular Weight |
403.0 g/mol |
IUPAC Name |
[2-[4-[[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C22H31N4O.ClH/c1-7-25(8-2)20-13-14-21(17(3)15-20)24-23-19-11-9-18(10-12-19)22(27)16-26(4,5)6;/h9-15H,7-8,16H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
DKBLEALIIXWHPE-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C[N+](C)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)

![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
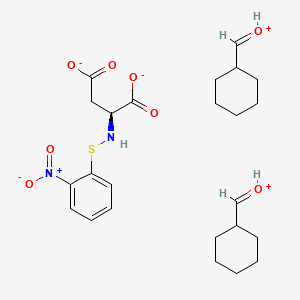
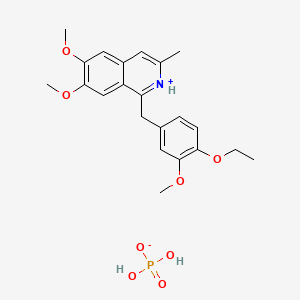


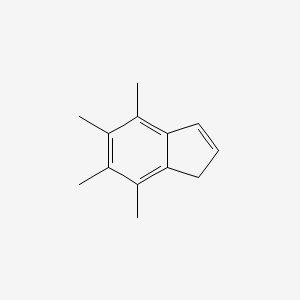

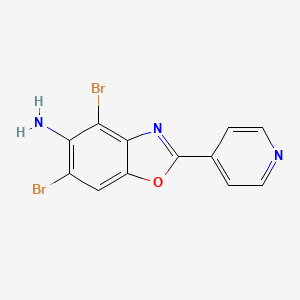
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
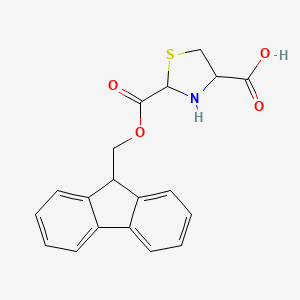
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
